An In-depth Technical Guide to 4-Hydroxy-2-Butanone: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Hydroxy-2-Butanone: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-butanone, also known as 3-oxobutanol or methylolacetone, is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1][2] This unique structure makes it a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical and fragrance industries.[2][3] Its importance is underscored by its role as a precursor in the synthesis of various molecules, including fused benzazepine molecules with selective D3 receptor antagonist activity, verrucarin, and mevalonic acid lactone.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 4-hydroxy-2-butanone, tailored for professionals in research and drug development.
Chemical Structure and Identification
4-Hydroxy-2-butanone is a beta-hydroxy ketone, meaning the hydroxyl group is located on the carbon atom beta to the carbonyl group.[3] The molecule consists of a four-carbon chain with a ketone at the second position and a hydroxyl group at the fourth position.
Key Identifiers:
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IUPAC Name: 4-hydroxybutan-2-one[4]
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CAS Number: 590-90-9[5]
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Molecular Formula: C₄H₈O₂[5]
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Canonical SMILES: CC(=O)CCO[5]
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InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the key physicochemical properties of 4-hydroxy-2-butanone is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 88.11 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 73-76 °C at 12 mmHg | [3][6] |
| Density | 1.023 g/mL at 25 °C | [3][6] |
| Refractive Index | 1.430 at 20 °C | [6] |
| Solubility | Miscible with water, alcohol, ethanol, and ether. | [3] |
| Flash Point | 88.89 °C | [7] |
Synthesis of 4-Hydroxy-2-Butanone
The synthesis of 4-hydroxy-2-butanone can be achieved through several routes, with the most common being the aldol condensation of acetone and formaldehyde, and the oxidation or dehydrogenation of 1,3-butanediol.
Aldol Condensation of Acetone and Formaldehyde
This is a widely used industrial method for producing 4-hydroxy-2-butanone. The reaction involves the nucleophilic addition of an acetone enolate to formaldehyde.
Traditional Method (Alkaline Catalysis):
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Reaction Setup: A reaction vessel is charged with a dilute aqueous solution of an alkali catalyst, such as sodium hydroxide (approx. 5%).[8]
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Reagents: Acetone is used in significant excess, with a typical molar ratio of acetone to formaldehyde being around 30:1.[8]
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Reaction: Formaldehyde is added to the acetone-alkali mixture. The reaction proceeds at or near room temperature.
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Work-up and Purification: The reaction mixture is neutralized. Due to the large excess of acetone, the initial product purity is often around 75%.[8] Purification is typically achieved by distillation. However, redistillation can lead to the formation of 3-buten-2-one as a byproduct.[8]
Supercritical Conditions (Catalyst-Free):
Recent advancements have explored the synthesis of 4-hydroxy-2-butanone under supercritical conditions, which offers a greener alternative by avoiding the use of a catalyst.[1]
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Reaction Setup: A high-pressure, high-temperature reactor is used.
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Reagents: Acetone and formaldehyde are the reactants.
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Conditions: The reaction is carried out in a supercritical state, which is autocatalytic.[1]
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Advantages: This method can lead to high conversion of formaldehyde and high yields of 4-hydroxy-2-butanone, with the primary byproduct being water, thus simplifying purification.
The logical workflow for the synthesis via aldol condensation is depicted below:
Caption: Aldol condensation synthesis of 4-Hydroxy-2-butanone.
Oxidation of 1,3-Butanediol
An alternative synthetic route involves the oxidation of 1,3-butanediol. This method can be performed using various oxidizing agents or through catalytic dehydrogenation.
Oxidation with Hydrogen Peroxide:
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Reaction Setup: A reaction vessel is charged with 1,3-butanediol, a catalyst (e.g., a tungstate), water, and a water-carrying agent (e.g., a cycloalkane or n-alkane).[8][9]
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Addition of Oxidant: An aqueous solution of hydrogen peroxide (25-35% mass concentration) is added dropwise while continuously stirring and distilling off water.[8][9]
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Reaction Monitoring: The reaction is monitored until the concentration of 1,3-butanediol falls below 5% of the initial amount.[8][9]
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Work-up and Purification: After stopping the addition of hydrogen peroxide, stirring is continued for another 0.5-1.5 hours. The water-carrying agent is then distilled off. The target product, 4-hydroxy-2-butanone, is obtained by distillation at 60-65 °C.[8][9]
Catalytic Dehydrogenation:
Gas-phase catalytic dehydrogenation of 1,3-butanediol is another effective method. Copper-based catalysts have shown high activity for this transformation.[1]
The general workflow for the synthesis from 1,3-butanediol is as follows:
Caption: Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol.
Analytical Methods
The characterization and purity assessment of 4-hydroxy-2-butanone are crucial. Several analytical techniques are employed for this purpose.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying 4-hydroxy-2-butanone in a mixture. A typical GC method might involve a BP-WAX capillary column with a temperature program.[10]
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of 4-hydroxy-2-butanone.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and carbonyl functional groups.
Biological Relevance and Metabolic Pathway
While 4-hydroxy-2-butanone is primarily recognized as a synthetic intermediate, it is also involved in certain biological processes. It can be produced through microbial fermentation and is a precursor in the biosynthesis of other compounds.
A patent describing the production of 4-hydroxy-2-butanone through microbial fermentation suggests a metabolic pathway involving the reduction of acetoacetyl-CoA.[12] This process is part of the broader acetone-butanol fermentation pathway in certain microorganisms.
The proposed metabolic pathway is illustrated below:
References
- 1. 4-Hydroxy-2-butanone | High-Purity Research Chemical [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Hydroxy-2-butanone | 590-90-9 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 4-羟基-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Hydroxy-2-butanone 95 590-90-9 [sigmaaldrich.com]
- 7. 4-hydroxy-2-butanone, 590-90-9 [thegoodscentscompany.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Butanone, 4-hydroxy- | SIELC Technologies [sielc.com]
- 12. JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol - Google Patents [patents.google.com]
